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molecular formula C11H14O3 B113101 2-(3-Methoxypropoxy)benzaldehyde CAS No. 853643-70-6

2-(3-Methoxypropoxy)benzaldehyde

Cat. No. B113101
M. Wt: 194.23 g/mol
InChI Key: PNJHBPLCUDFAQV-UHFFFAOYSA-N
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Patent
US08362040B2

Procedure details

A solution of 2-hydroxy-benzaldehyde (1.5 g, 12.16 mmol), potassium carbonate (8.4 g, 60.8 mmol) and toluene-4-sulfonic acid 3-methoxy-propyl ester (14.85 g, 60.8 mmol) in DMF (30 mL) is stirred at 50° C. for 3 h. The solvent is concentrated under reduced pressure, H2O is added, and the aqueous layer extracted twice with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexane/EtOAc 4/1 to 1/2) to afford the title compound together with 50% of remaining tosylate: MS 195.0 [M+H]. Rt (HPLC, Nucleosil C18, 10:90-100:0 CH3CN/H2O+0.1% TFA within 5 min, then 100% CH3CN+0.1% TFA): 5.08 min. The mixture is further used as is in the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
14.85 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C(=O)([O-])[O-].[K+].[K+].[CH3:16][O:17][CH2:18][CH2:19][CH2:20][O:21][S:22]([C:25]1[CH:30]=[CH:29][C:28]([CH3:31])=[CH:27][CH:26]=1)(=[O:24])=[O:23]>CN(C=O)C>[CH3:16][O:17][CH2:18][CH2:19][CH2:20][O:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[S:22]([C:25]1[CH:30]=[CH:29][C:28]([CH3:31])=[CH:27][CH:26]=1)([O-:24])(=[O:23])=[O:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Name
Quantity
8.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
14.85 g
Type
reactant
Smiles
COCCCOS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent is concentrated under reduced pressure, H2O
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash column chromatography on silica gel (hexane/EtOAc 4/1 to 1/2)

Outcomes

Product
Name
Type
product
Smiles
COCCCOC1=C(C=O)C=CC=C1
Name
Type
product
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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